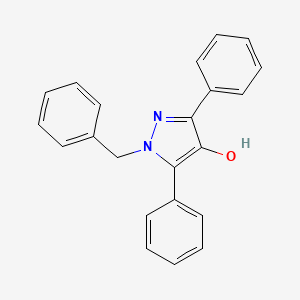

1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

60627-49-8 |

|---|---|

Molecular Formula |

C22H18N2O |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

1-benzyl-3,5-diphenylpyrazol-4-ol |

InChI |

InChI=1S/C22H18N2O/c25-22-20(18-12-6-2-7-13-18)23-24(16-17-10-4-1-5-11-17)21(22)19-14-8-3-9-15-19/h1-15,25H,16H2 |

InChI Key |

SEEBATHKDDMTSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Benzyl 3,5 Diphenyl 1h Pyrazol 4 Ol and Analogues

Foundational Cyclocondensation Pathways for Pyrazole-4-ol Formation

The core structure of pyrazol-4-ols can be assembled through various cyclocondensation reactions. These methods typically involve the reaction of a hydrazine (B178648) derivative with a suitable three-carbon precursor to form the five-membered pyrazole (B372694) ring.

Synthesis from Chalcone (B49325) Epoxides and Hydrazine Derivatives

A significant pathway to 4-hydroxypyrazolines, which are precursors to pyrazol-4-ols, involves the reaction of chalcone epoxides with hydrazine derivatives. ijcrt.orgdocumentsdelivered.com Chalcones, which are α,β-unsaturated ketones, can be readily epoxidized to form the corresponding chalcone epoxides. The subsequent reaction of these epoxides with hydrazines, such as hydrazine hydrate (B1144303) or phenylhydrazine (B124118), leads to the formation of hydroxypyrazolines. documentsdelivered.com

One study reported the formation of 4-hydroxy substituted pyrazolines from the treatment of chalcone epoxides with substituted hydrazines. ijcrt.org Another synthetic route involves the reaction of β-arylchalcones with hydrogen peroxide to form epoxides, which then react with hydrazine monohydrate to yield pyrazoline intermediates. mdpi.com These intermediates can be further processed to obtain the desired pyrazole derivatives. mdpi.com The reaction of chalcones with hydrazine hydrate in various solvents like ethanol (B145695) or acetic acid is a common method for synthesizing pyrazolines. researchgate.netnih.govresearchgate.net

| Reactants | Product | Reference |

| Chalcone Epoxide, Substituted Hydrazine | 4-Hydroxy Substituted Pyrazoline | ijcrt.orgdocumentsdelivered.com |

| β-Arylchalcone, Hydrogen Peroxide, Hydrazine Monohydrate | 3,5-Diaryl-1H-pyrazole (via pyrazoline intermediate) | mdpi.com |

| Chalcone, Hydrazine Hydrate | Pyrazoline Derivative | researchgate.netresearchgate.net |

One-Pot Multicomponent Reactions for Polysubstituted Pyrazoles

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like polysubstituted pyrazoles from simple starting materials in a single synthetic operation. researchgate.net These reactions offer several advantages, including reduced reaction times, simplified purification processes, and minimized solvent waste. nih.govut.ac.ir

Various MCRs have been developed for the synthesis of pyrazole derivatives. For instance, a one-pot, three-component catalyst-free synthesis of biologically important 5-amino-pyrazoles has been described by the simple grinding of aromatic aldehydes, malononitrile (B47326), and phenylhydrazine. researchgate.net Another green and eco-friendly one-pot, two-step process involves the reaction of malononitrile, 2,4-dinitrophenylhydrazine, and different benzaldehydes in a deep eutectic solvent to synthesize novel polysubstituted pyrazole derivatives. nih.gov Furthermore, a facile one-pot four-component protocol for the synthesis of bioactive dihydropyrano[2,3-c]pyrazole derivatives has been developed using ethyl acetoacetate, hydrazine hydrate, malononitrile, and aryl aldehydes. ut.ac.ir

| Reaction Type | Reactants | Product | Key Features | Reference |

| Three-Component | Aromatic Aldehydes, Malononitrile, Phenylhydrazine | 5-Amino-pyrazoles | Catalyst-free, simple grinding | researchgate.net |

| Two-Step, One-Pot | Malononitrile, 2,4-Dinitrophenylhydrazine, Benzaldehydes | 5-Amino-3-(aryl substituted)-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Green, deep eutectic solvent | nih.gov |

| Four-Component | Ethyl Acetoacetate, Hydrazine Hydrate, Malononitrile, Aryl Aldehydes | Dihydropyrano[2,3-c]pyrazole derivatives | Environmentally benign, high yields | ut.ac.ir |

Strategic Introduction of Substituents: Benzyl (B1604629) and Phenyl Moieties

The synthesis of 1-benzyl-3,5-diphenyl-1H-pyrazol-4-ol requires the specific placement of a benzyl group at the N1 position and phenyl groups at the C3 and C5 positions of the pyrazole ring. This is achieved through strategic synthetic steps that control the regioselectivity of the reactions.

N1-Benzylation Approaches for Pyrazole Derivatives

The introduction of a benzyl group at the N1 position of the pyrazole ring is a crucial step in the synthesis of the target compound. N-alkylation of pyrazoles, including benzylation, can be achieved through various methods. A systematic study on the N-substitution reactions of 3-substituted pyrazoles under basic conditions using K2CO3-DMSO has demonstrated regioselective N1-alkylation. acs.orgresearchgate.net

Another approach involves the use of trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst for the N-alkylation of pyrazoles, which provides ready access to N-alkyl pyrazoles. mdpi.com Palladium-catalyzed C-H benzylation reactions of pyrazoles have also been described as a general approach for the synthesis of benzylated pyrazoles. nih.gov Furthermore, the synthesis of 1-benzyl substituted pyrazole derivatives has been reported as part of the development of new anticancer agents. nih.gov

| Method | Reagents | Key Features | Reference |

| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide), Base (e.g., K2CO3), DMSO | Regioselective N1-alkylation | acs.orgresearchgate.net |

| N-Alkylation | Trichloroacetimidate Electrophiles, Brønsted Acid Catalyst | Access to N-alkyl pyrazoles | mdpi.com |

| C-H Benzylation | Palladium Catalyst | Direct benzylation of the pyrazole ring | nih.gov |

Regioselective Phenyl Group Incorporation at C3 and C5 Positions

The regioselective incorporation of two phenyl groups at the C3 and C5 positions of the pyrazole ring is fundamental to the synthesis of this compound. The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry. thieme.de

One common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 3,5-diphenylpyrazoles, dibenzoylmethane (B1670423) (a 1,3-diphenyl-1,3-propanedione) is a key starting material. The reaction of dibenzoylmethane with a suitable hydrazine will yield a 3,5-diphenylpyrazole. mdpi.com For instance, the synthesis of new 3,5-diphenylpyrazoles has been achieved as part of research into antihyperlipidemic agents. nih.gov The regioselectivity of the cycloaddition of diazo compounds with unactivated bromovinyl acetals also provides an efficient route to 3,5-disubstituted pyrazoles. thieme.de

| Precursor | Reagent | Product | Reference |

| Dibenzoylmethane | Hydrazine derivative | 3,5-Diphenylpyrazole | mdpi.com |

| N-Tosylhydrazones (in situ diazo compounds) | Unactivated Bromovinyl Acetals | 3,5-Disubstituted Pyrazole | thieme.de |

| Chalcone | Phenylhydrazine | 1,3,5-Triphenyl-2-pyrazoline | nih.gov |

Catalytic and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient catalytic methods for the synthesis of pyrazole derivatives. These innovations aim to reduce the environmental impact of chemical processes by using greener solvents, employing catalysts to improve reaction efficiency, and utilizing energy-efficient techniques like ultrasound irradiation.

Several studies have reported on green synthetic approaches for pyrazoles. For example, a cost-effective and eco-friendly procedure for the one-pot synthesis of highly substituted pyrazole derivatives has been developed using ultrasound irradiation in green solvents like PEG-400 and water, without the need for a catalyst. researchgate.net Another study highlights a green one-pot synthesis of novel polysubstituted pyrazole derivatives using a deep eutectic solvent. nih.gov

The use of catalysts is also a key feature of modern synthetic methods. Copper(II) salts have been used to form in situ complexes with pyrazole-based ligands to catalyze the oxidation of catechol to o-quinone, demonstrating the catalytic potential of pyrazole-containing systems. mdpi.com A novel, metal catalyst-free, and efficient method has been developed for the synthesis of (pyrazol-4-ylidene)pyridine derivatives utilizing O2 as the sole oxidant, showcasing a highly atom-economical and efficient process. nih.gov

| Innovation | Methodology | Advantages | Reference |

| Green Chemistry | Ultrasound-assisted synthesis in PEG-400 and water | Catalyst-free, use of green solvents, operational simplicity | researchgate.net |

| Green Chemistry | Synthesis in a deep eutectic solvent | Eco-friendly, improved reaction times and yields | nih.gov |

| Catalysis | In situ copper(II)-pyrazole complexes | Catalytic oxidation | mdpi.com |

| Catalysis | Metal catalyst-free dehydrogenative coupling | High atom economy, efficiency, use of O2 as oxidant | nih.gov |

Palladium-Catalyzed Cross-Coupling for Aryl-Substituted Pyrazoles

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis of complex aryl-substituted pyrazoles. These methods offer a high degree of control over the substitution pattern of the pyrazole core.

The Buchwald-Hartwig amination, a cornerstone of palladium-catalyzed C-N bond formation, has been effectively applied to the synthesis of N-arylpyrazoles. mit.eduacs.org This reaction typically involves the coupling of a pyrazole with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency of these transformations, with bulky, electron-rich phosphine (B1218219) ligands such as AdBrettPhos and tBuBrettPhos demonstrating excellent performance in the coupling of five-membered heterocyclic bromides, including bromopyrazoles. mit.eduresearchgate.net These catalyst systems facilitate the coupling of a broad scope of substrates under mild conditions, leading to moderate to excellent yields of N-arylated pyrazoles. mit.edu

One notable application is the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives. researchgate.net This method has proven efficient for a variety of aryl triflates, including those with ortho-substituents, to produce N-arylpyrazole products in high yields. researchgate.net The versatility of these palladium-catalyzed methods allows for the introduction of diverse aryl and benzyl groups at the N1 position of the pyrazole ring, which is a key structural feature of the target molecule, this compound.

A pyrazole-derived P,N-ligand has also been shown to be effective in palladium-catalyzed Suzuki coupling reactions to form C-C bonds, further expanding the utility of this approach for creating substituted pyrazoles. arkat-usa.org The combination of a palladium source like Pd2(dba)3 with such a ligand can catalyze the coupling of aryl bromides with phenylboronic acid, yielding biaryl products that are precursors to or analogues of 3,5-diphenyl-substituted pyrazoles. arkat-usa.org

| Catalyst System | Reactants | Product Type | Solvent | Temperature (°C) | Yield (%) |

| Pd2(dba)3 / Ligand 1 | Aryl bromide, Phenylboronic acid | Biaryl (for pyrazole synthesis) | Toluene | 80-85 | 70-80 |

| Pd2(dba)3 / Ligand 1 | Aryl bromide/triflate, Amine | N-Aryl amine | Toluene | 80-85 | Not Specified |

| Pd/AdBrettPhos | Bromo-imidazoles/pyrazoles, Amides | N-Arylated imidazoles/pyrazoles | Not Specified | Mild | Moderate to Excellent |

| Pd-precatalyst / tBuBrettPhos | Bromo-imidazoles/pyrazoles, Amines | Amino-imidazoles/pyrazoles | Not Specified | Mild | Moderate to Excellent |

Visible-Light Promoted and Acid-Free Methodologies in Pyrazole Synthesis

In recent years, visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis. These methods often proceed under mild, acid-free conditions, offering an alternative to traditional synthetic routes that may require harsh reagents or high temperatures.

One innovative approach involves the visible-light-promoted synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.govacs.org This catalyst-free method utilizes visible light as an energy source to react substituted aldehydes with 3-methyl-1-phenyl-2-pyrazoline-5-one at room temperature, producing the desired products in excellent yields. nih.govacs.org This strategy is particularly relevant to the synthesis of pyrazol-4-ol derivatives and demonstrates high functional group tolerance. nih.gov

Another green and efficient method is the visible-light photocatalytic aerobic annulation for the synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors. organic-chemistry.org This reaction proceeds under very mild conditions, using air as the terminal oxidant, which makes the process environmentally benign. organic-chemistry.org The proposed mechanism involves the visible-light photoredox catalysis (VLPC)-promoted oxidation of hydrazine to diazene, which then undergoes an addition reaction with Michael acceptors, followed by cyclization to form the pyrazole ring. organic-chemistry.org This approach avoids the conventional condensation of hydrazine with a carbonyl group and has been shown to be effective for a broad scope of substrates, including chalcones and α,β-unsaturated ketoesters, with yields ranging from 50–90%. organic-chemistry.org

Furthermore, visible-light-induced transformations of pyrazolo[1,2-a]pyrazolone substrates have been developed to yield N1-substituted pyrazoles through a chemoselective C–N bond cleavage. nih.gov This method provides a mild and economical route to valuable pyrazole derivatives. nih.gov

| Method | Reactants | Product Type | Conditions | Solvent | Yield (%) |

| Visible-light promoted, catalyst-free | Substituted aldehydes, 3-methyl-1-phenyl-2-pyrazoline-5-one | 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | Visible light, Room temperature, 3-5 h | Not Specified | Fair to Excellent |

| Visible-light photocatalytic aerobic annulation | Hydrazine, Michael acceptors | Polysubstituted pyrazoles | Visible light, Air, 25 °C, 24 h | Acetonitrile | up to 90 |

| Visible-light induced C-N bond cleavage | Substituted pyrazolo[1,2-a]pyrazoles, Diethyl bromomalonate, 2,6-lutidine | N1-acryloyl-substituted pyrazole | Blue light (450 nm) | DCM | 78 |

Aqueous Reaction Media for Environmentally Benign Synthesis

The use of water as a solvent in organic synthesis is a key aspect of green chemistry, as it is non-toxic, non-flammable, and readily available. Several methodologies have been developed for the synthesis of pyrazoles in aqueous media, often providing high yields and simplifying product isolation.

An environmentally friendly aqueous synthesis of tetrasubstituted pyrazoles has been reported using arylaldehydes, ethyl acetoacetate, and phenylhydrazine or hydrazine hydrate in the presence of cetyltrimethylammonium bromide (CTAB) as a surfactant. thieme-connect.com This one-pot reaction proceeds in water and offers a green and efficient protocol for the preparation of highly substituted pyrazoles. thieme-connect.com

Another green approach is the "on water" synthesis of N-unsubstituted pyrazoles. rsc.org This method involves the cyclization of 1,3-diketones or 4-aryl-2,4-diketoesters with semicarbazide (B1199961) hydrochloride, which serves as an alternative to the often toxic and unstable hydrazine. rsc.org The reaction proceeds efficiently in water without the need for additional catalysts or product purification, making it a simple and highly efficient green method. rsc.org

Furthermore, the use of catalysts like Amberlyst-70, a recyclable solid acid catalyst, has been shown to be effective for the condensation of 1,3-diketones with hydrazines in aqueous media at room temperature. The heterogeneous nature of the catalyst allows for easy separation and reuse, adding to the environmental benefits of this protocol. Similarly, haloid salts like KI have been used as catalysts for the preparation of 4-selanylpyrazoles from pyrazoles and diselenides in water at room temperature. researchgate.net

Ultrasound irradiation has also been employed to promote the synthesis of pyrazole derivatives in aqueous media. For instance, the four-component reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile can be carried out at room temperature under ultrasound irradiation to produce dihydropyrano[2,3-c]pyrazoles. researchgate.net

| Method | Reactants | Catalyst/Promoter | Solvent | Conditions | Product Type | Yield (%) |

| One-pot synthesis | Arylaldehydes, Ethyl acetoacetate, Phenylhydrazine/Hydrazine hydrate | CTAB | Water | Not Specified | Tetrasubstituted pyrazoles | Not Specified |

| "On water" synthesis | 1,3-Diketones, Semicarbazide hydrochloride | None | Water | Not Specified | N-unsubstituted pyrazoles | High |

| Four-component reaction | Ethyl acetoacetate, Hydrazine hydrate, Aromatic aldehydes, Malononitrile | None | Water | Ultrasound, Room temperature | Dihydropyrano[2,3-c]pyrazoles | Not Specified |

| Condensation | Pyrazoles, Diselenides | KI | Water | H2O2, Room temperature | 4-Selanylpyrazoles | Good |

Theoretical Chemistry and Computational Modeling of 1 Benzyl 3,5 Diphenyl 1h Pyrazol 4 Ol

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. researchgate.net By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For pyrazole (B372694) derivatives and similar heterocyclic systems, a variety of functionals and basis sets have been successfully employed.

Functionals : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for pyrazole systems as it provides a robust description of molecular geometries and electronic properties. researchgate.netresearchgate.netnih.gov Other functionals like ωB97XD, which accounts for dispersion forces, and M06-2X, known for its accuracy in thermodynamic calculations, are also utilized, particularly for studying non-covalent interactions and reaction energetics. researchgate.net

Basis Sets : Pople-style basis sets are commonly chosen for these types of calculations. The 6-31G(d,p) basis set offers a good starting point for geometry optimization. researchgate.net For more accurate energy calculations and the description of electronic properties, larger basis sets such as 6-311+G(d,p) or 6-311++G(d,p) are often employed, which include diffuse functions (+) to better describe anions and polarization functions (d,p) for more flexible electron distribution. nih.govresearchgate.netresearchgate.net

The combination of the B3LYP functional with the 6-311+G(d,p) basis set has been shown to yield reliable results for the structural and spectroscopic data of pyrazole derivatives. researchgate.nettandfonline.com

DFT is a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311+G(d,p)), allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Calculated shifts are often compared with experimental values to confirm molecular structures.

UV-Vis Absorption : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netmdpi.com By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λ_max). For pyrazole and pyrazoline derivatives, TD-DFT calculations, often using the B3LYP functional, have shown good agreement with experimental spectra. researchgate.netresearchgate.netyoutube.com The choice of solvent can be incorporated using models like the Polarizable Continuum Model (PCM) to provide more realistic predictions. dnu.dp.ua

Table 1: Commonly Used DFT Methods for Pyrazole Systems

| Parameter | Recommended Functional | Recommended Basis Set | Computational Method |

|---|---|---|---|

| Geometry Optimization | B3LYP, M06-2X | 6-31G(d,p), 6-311+G(d,p) | DFT |

| NMR Chemical Shifts | B3LYP | 6-311+G(d,p) | DFT (GIAO) |

| UV-Vis Spectra | B3LYP, ωB97XD | 6-311++G(d,p) | TD-DFT |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals provide key insights into the molecule's reactivity. acs.org

HOMO & LUMO : The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The spatial distribution of the HOMO and LUMO in 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol would indicate the likely sites for nucleophilic and electrophilic attack, respectively. For many pyrazole derivatives, the HOMO is often localized on the pyrazole ring and phenyl substituents, while the LUMO distribution can vary depending on the specific substituents. researchgate.net

Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical reactivity descriptor. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

Reactivity Descriptors : From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors, calculated using DFT, help to characterize the molecule's resistance to charge transfer and its tendency to accept electrons. researchgate.netnih.gov

Table 2: Representative FMO Data for a Substituted Pyrazole Derivative

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.25 |

| E_LUMO | -1.75 |

| Energy Gap (ΔE) | 4.50 |

Note: The values presented are illustrative for a generic pyrazole derivative and would need to be specifically calculated for this compound.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of pyrazoles. DFT calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers.

The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com For a molecule like this compound, a plausible synthesis could involve the reaction of a substituted 1,3-diketone with benzylhydrazine (B1204620).

Computational studies can:

Model the stepwise mechanism, such as the initial nucleophilic attack of hydrazine, subsequent dehydration, and cyclization. researchgate.net

Calculate the activation energies for each step, determining the rate-limiting step of the reaction. rsc.org

Investigate the role of catalysts by modeling their interaction with reactants and transition states. researchgate.net

Predict the regioselectivity of reactions, for instance, when an unsymmetrical diketone reacts with a substituted hydrazine. mdpi.com

These theoretical investigations provide a detailed molecular-level understanding of the reaction dynamics that can be difficult to obtain through experimental means alone. nih.govkoreascience.kr

Tautomeric Preferences and Energetics in Pyrazol-4-ol Derivatives

Pyrazol-4-ol derivatives can exist in different tautomeric forms, most commonly the keto-enol forms. For this compound, the primary tautomerism would be between the pyrazol-4-ol (enol) form and a pyrazol-4-one (keto) form.

Computational methods are highly effective for determining the relative stabilities of these tautomers. researchgate.net By calculating the Gibbs free energy (G) or electronic energy (E) of the optimized geometries for each tautomer, the thermodynamically preferred form can be identified. researchgate.net

Studies on similar hydroxypyrazoles have shown that the relative stability of tautomers is influenced by:

Substitution : The nature and position of substituents on the pyrazole ring can significantly shift the tautomeric equilibrium. researchgate.net

Solvent Effects : The polarity of the solvent can stabilize one tautomer over another. dnu.dp.ua Polar solvents may favor the more polar tautomer through hydrogen bonding or dipole-dipole interactions. These effects can be modeled using continuum solvation models like PCM. dnu.dp.ua

For N-substituted pyrazolones, the equilibrium between the hydroxy (OH) and keto (NH or CH) forms has been investigated using both computational and NMR spectroscopic methods. mdpi.com In many cases, the enol (OH) form is found to be the more stable tautomer. researchgate.netmdpi.com DFT calculations at levels like B3LYP/6-31G(d) or higher are typically used to compute the relative energies and predict the equilibrium constants for the tautomerization process. researchgate.net

Reaction Mechanisms and Chemical Reactivity of 1 Benzyl 3,5 Diphenyl 1h Pyrazol 4 Ol

Mechanistic Investigations of Pyrazole (B372694) Formation Pathways

The synthesis of the 1,3,5-trisubstituted pyrazole core of 1-benzyl-3,5-diphenyl-1H-pyrazol-4-ol can be achieved through several established mechanistic pathways, primarily involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648) or through cycloaddition reactions.

Cycloaddition and Annulation Mechanisms

The most classical and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, an annulation reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. organic-chemistry.orgslideshare.net For the specific synthesis of this compound, a suitable precursor would be a derivative of 1,3-diphenylpropane-1,2,3-trione or its synthetic equivalent, which provides the C3-C4-C5 backbone with the required oxygen functionality at C4 (or C2 of the propane (B168953) chain).

The reaction with benzylhydrazine (B1204620) proceeds via a series of condensation and cyclization steps. The mechanism typically begins with the nucleophilic attack of one of the nitrogen atoms of benzylhydrazine on one of the carbonyl groups of the dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to a heterocyclic intermediate, which then dehydrates to form the aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine. organic-chemistry.orgtandfonline.com

Another powerful strategy for constructing the pyrazole ring is through [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. wikipedia.orgmdpi.com In this approach, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. For pyrazole synthesis, the 1,3-dipole is typically a nitrile imine, which can be generated in situ from a hydrazonoyl halide or by the thermal or base-induced decomposition of N-tosylhydrazones. acs.org The dipolarophile is an alkyne or an alkene. To form a 3,5-diphenyl-substituted pyrazole, a phenyl-substituted nitrile imine could react with a phenyl-substituted alkyne. Subsequent functionalization at the N1 and C4 positions would be required to yield the target molecule. Modern variations of this method offer high regioselectivity, providing a distinct advantage over classical condensation methods that can sometimes yield mixtures of isomers. acs.orgrsc.org

A related annulation approach involves the oxidative cyclization of chalcone (B49325) arylhydrazones. This method has been successfully employed for the synthesis of 1,3,5-trisubstituted pyrazoles, where the chalcone provides the three-carbon backbone. tandfonline.com

1,3-Hydrogen Atom Transfer Processes in Pyrazole Transformations

While not a primary formation mechanism for the pyrazole ring itself, 1,3-hydrogen atom transfer, or prototropic tautomerism, is a fundamental process in pyrazole chemistry. nih.gov For N-unsubstituted pyrazoles, a proton continuously shuttles between the two ring nitrogen atoms (N1 and N2). This process is typically intermolecular and can be catalyzed by solvent molecules or other pyrazole molecules. nih.gov In this compound, the N1 position is blocked by the benzyl (B1604629) group, so this specific annular tautomerism does not occur. However, the principles of proton transfer are crucial for understanding the reactivity of the C4-hydroxyl group, as discussed in the following section.

Reactivity of the Pyrazol-4-ol Moiety: Tautomerism and Acidity

The hydroxyl group at the C4 position of the pyrazole ring imparts specific reactivity to the molecule, primarily through keto-enol tautomerism and its acidic nature.

Pyrazol-4-ols can exist in equilibrium with their keto tautomers, 4-oxopyrazolines. This is analogous to the well-studied tautomerism of pyrazol-3-ols and pyrazol-5-ols (often called pyrazolones). nih.govrwth-aachen.de The equilibrium position is influenced by the solvent, temperature, and the electronic nature of the substituents on the ring.

Figure 1: Keto-enol tautomerism of this compound.

Figure 1: Keto-enol tautomerism of this compound.

The enol form (this compound) benefits from the aromaticity of the pyrazole ring. The keto form (1-benzyl-3,5-diphenyl-1,2-dihydropyrazol-4-one) disrupts this aromaticity but contains a carbonyl group. The relative stability of these tautomers dictates the molecule's reactivity, determining whether it behaves as a nucleophile at the carbon (from the enol) or an electrophile at the carbonyl carbon (from the keto form).

The acidity of this compound is another key feature. The hydroxyl proton is acidic and can be removed by a base to form a pyrazolate anion. The pKa of the hydroxyl group is influenced by the substituents on the pyrazole ring. The electron-withdrawing nature of the adjacent phenyl groups and the pyrazole ring itself enhances the acidity of the C4-OH proton compared to a simple aliphatic alcohol. Coordination to a Lewis acidic metal center can further increase the acidity of protons on pyrazole-derived ligands. nih.gov This acidity is fundamental to its role as a nucleophile in reactions where the deprotonated form is involved.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring and Substituents

The substitution pattern of this compound directs electrophilic and nucleophilic attacks to specific positions.

Electrophilic Substitution: The pyrazole ring is considered an electron-rich aromatic system, though less so than pyrrole. Theoretical and experimental studies show that electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position, which has the highest electron density. quora.comacs.org In the target molecule, this position is already occupied by the hydroxyl group. Therefore, electrophilic attack is directed towards the phenyl and benzyl substituents. The pyrazole ring acts as a deactivating group via its inductive effect but can direct incoming electrophiles to the ortho and para positions of the N-benzyl and C-phenyl rings through resonance effects. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Substitution: Nucleophilic substitution directly on the pyrazole ring is generally difficult unless activated by strongly electron-withdrawing groups. However, the C4 position can be made susceptible to nucleophilic attack. If the hydroxyl group is protonated or converted into a better leaving group (e.g., a tosylate or a halide), it can be displaced by various nucleophiles. Studies on 4-halonitropyrazoles have demonstrated that nucleophilic substitution at the C4 position is feasible. osti.gov

Regio- and Stereochemical Control in Chemical Transformations of Pyrazole-4-ols

Regiocontrol: The synthesis of 1,3,5-trisubstituted pyrazoles like the target molecule often poses a regiochemical challenge, especially in classical condensation reactions. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two regioisomeric products can form. organic-chemistry.org The regiochemical outcome is dependent on factors such as the relative reactivity of the two carbonyl groups, steric hindrance, and reaction conditions (pH, solvent, temperature). organic-chemistry.org

Modern synthetic methods have been developed to achieve high levels of regiocontrol. For instance, the reaction of N-alkylated tosylhydrazones with terminal alkynes provides a route to 1,3,5-trisubstituted pyrazoles with complete regioselectivity. organic-chemistry.orgacs.org Similarly, stepwise cycloaddition mechanisms, such as the reaction of N-arylhydrazones with nitroolefins, can also afford single regioisomers. organic-chemistry.org The choice of solvent can also dramatically influence the regioselectivity; for example, fluorinated alcohols have been shown to improve the regiochemical outcome in certain pyrazole formations.

Stereocontrol: For the achiral molecule this compound, stereochemical control is not a factor in its direct synthesis. However, if the pyrazole ring becomes part of a larger chiral molecule or if reactions at the C4 position create a new stereocenter, stereocontrol becomes important. Asymmetric synthesis of pyrazole derivatives is an active area of research, often utilizing chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, such as Michael additions to α,β-unsaturated pyrazolones or enantioselective annulation reactions. rwth-aachen.de These strategies allow for the synthesis of highly functionalized, optically active pyrazole-containing compounds.

Data Tables

Table 1: Common Mechanistic Pathways for Pyrazole Synthesis

| Synthesis Pathway | Key Reactants | Intermediate(s) | Key Features |

| Knorr Annulation | 1,3-Dicarbonyl, Hydrazine | Hydrazone | Classical method; can lead to regioisomeric mixtures. organic-chemistry.orgslideshare.net |

| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkyne/Alkene | Cycloadduct | High regioselectivity possible with modern methods. wikipedia.orgacs.org |

| Oxidative Cyclization | Chalcone Arylhydrazone | Dihydropyrazole | Forms 1,3,5-trisubstituted pyrazoles directly. tandfonline.com |

Table 2: Reactivity of the this compound Scaffold

| Reaction Type | Position(s) of Reactivity | Influencing Factors | Typical Reagents |

| Tautomerism | C4-OH / C4=O | Solvent, Temperature, Substituents | - |

| Deprotonation | C4-OH | Base strength | NaH, KOtBu, etc. |

| Electrophilic Substitution | Phenyl/Benzyl Rings (o,p) | Activating/deactivating nature of pyrazole | HNO₃/H₂SO₄, Br₂, Acyl chlorides/Lewis acid |

| Nucleophilic Substitution | C4 (with leaving group) | Nature of leaving group and nucleophile | Amines, alkoxides (after activation of OH) osti.gov |

Coordination Chemistry and Catalytic Applications of Pyrazole Derived Ligands

Design Principles for Pyrazole-Based Ligands, including N- and O-Donor Sites

Information not available in the scientific literature.

Complexation with Transition Metals: Synthesis and Characterization

Information not available in the scientific literature.

Spectroscopic Signatures of Metal-Ligand Interactions

Information not available in the scientific literature.

Crystal Structures of Pyrazole-Metal Complexes

Information not available in the scientific literature.

Catalytic Performance in Organic Transformations

Information not available in the scientific literature.

Application of Pyrazole-Metal Complexes in C-C Bond Formation

Information not available in the scientific literature.

Mechanistic Aspects of Catalytic Cycles Involving Pyrazole (B372694) Ligands

Information not available in the scientific literature.

Advanced Applications in Materials Science and Photochemistry

Electronic and Optical Properties for Material Applications

The extensive π-conjugated system encompassing the pyrazole (B372694) core and the three phenyl rings suggests significant potential for applications in electronics and photonics.

While direct studies investigating 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol as a hole-transporting material (HTM) in organic electronic devices are not extensively documented, the inherent characteristics of the pyrazole scaffold make it a promising candidate. Pyrazole derivatives are known to form stable molecular structures, and their electronic properties can be fine-tuned through substitution. The presence of multiple phenyl groups in the target molecule provides potential pathways for π-π stacking, which is a key mechanism for charge transport in organic semiconductors.

In related research, pyrazole-containing compounds have been explored for their utility in photovoltaic applications. For instance, a novel heterojunction device incorporating a 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one thin film demonstrated notable photovoltaic properties, including an open-circuit voltage of 0.62 V and a short-circuit current of 5.1 × 10⁻⁴ A/cm², underscoring the potential of the pyrazole core in charge-transporting layers researchgate.net. The electron-rich nature of the pyrazole ring, combined with the benzyl (B1604629) and phenyl substituents, could facilitate the movement of positive charge carriers (holes), a critical function for HTMs in devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. Further research is warranted to characterize the charge mobility and energy levels of this compound to fully assess its suitability for these applications.

Materials with significant non-linear optical (NLO) properties are vital for applications in photonics, including optical switching and frequency conversion. The investigation of pyrazole and pyrazoline derivatives has revealed their potential as effective NLO materials. The NLO response in organic molecules often arises from a "push-pull" electronic system, where electron-donating and electron-accepting groups are connected through a π-conjugated bridge.

Studies on related pyrazole compounds have quantified their third-order NLO properties. For example, a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were found to exhibit significant NLO responses, with third-order nonlinear optical susceptibility (χ⁽³⁾) values on the order of 10⁻⁶ esu and second-order hyperpolarizability (γ) values around 10⁻²⁶ esu researchgate.net. Similarly, various pyrazoline derivatives have been shown to possess tailored third-order NLO responses, with χ⁽³⁾ values reaching the order of 10⁻¹³ esu researchgate.net. These properties are crucial for applications that rely on the third harmonic generation (THG) effect.

For this compound, the combination of the electron-rich pyrazole ring and the extensive aromatic system could give rise to substantial third-order NLO effects. The delocalized π-electrons across the molecule can be easily polarized by an external electric field from a high-power laser, leading to a nonlinear response. The Z-scan technique is commonly employed to measure these properties, determining parameters such as the nonlinear refractive index (η₂) and the nonlinear absorption coefficient (β) researchgate.net.

| Compound Class | Third-Order Susceptibility (χ⁽³⁾) | Second-Order Hyperpolarizability (γ) | Reference |

|---|---|---|---|

| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | ~10⁻⁶ esu | ~10⁻²⁶ esu | researchgate.net |

| Pyrazoline Derivatives | ~10⁻¹³ esu | Not Reported | researchgate.net |

Supramolecular Assembly and Self-Organization

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. For this compound, non-covalent intermolecular interactions are the primary drivers of its crystal packing and supramolecular architecture.

The crystal structure of pyrazole-based compounds is heavily influenced by a network of hydrogen bonds and weaker interactions. The hydroxyl (-OH) group at the 4-position and the nitrogen atoms of the pyrazole ring in this compound are primary sites for strong hydrogen bonding.

Crystal structure analyses of analogous compounds provide insight into the likely interactions. For instance, in 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol, the solid-state structure is stabilized by prominent O-H···N and N-H···O hydrogen bonds imedpub.com. Similarly, derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid form two-dimensional sheets through a combination of O-H···O and N-H···N hydrogen bonds nih.gov. In structures lacking a hydroxyl group, such as 3,5-diphenyl-4-benzyl-1H-pyrazole, molecules still organize effectively, forming hydrogen-bonded dimers via N-H···N interactions between the pyrazole moieties nih.gov.

| Interaction Type | Participating Groups | Structural Motif Formed | Reference Example |

|---|---|---|---|

| O-H···N Hydrogen Bond | Pyrazole -OH and Pyrazole N-atom | Networks/Dimers | 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol imedpub.com |

| N-H···O Hydrogen Bond | Pyrazole N-H and Carbonyl/Hydroxyl O-atom | Networks/Chains | 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol imedpub.com |

| N-H···N Hydrogen Bond | Pyrazole N-H and Pyrazole N-atom | Dimers/Catemers (Chains) | 3,5-Diphenyl-4-benzyl-1H-pyrazole nih.gov |

| C-H···π Interaction | Aromatic C-H and Aromatic Ring | Stabilized Packing | 3,5-Diphenyl-4-benzyl-1H-pyrazole nih.gov |

Photochemical Behavior and Light-Induced Transformations

The response of a molecule to light is a critical factor for applications where it may be exposed to radiation, such as in outdoor electronics or optical devices. Understanding the photostability and potential degradation pathways is essential for ensuring material longevity and performance.

The photostability of a drug or organic material is its ability to withstand exposure to light without undergoing significant chemical change researchgate.netnih.gov. For complex molecules like this compound, several functional groups could be susceptible to photochemical reactions upon absorbing UV or visible light.

While specific photodegradation studies on this exact compound are not widely available, potential mechanisms can be inferred from its structure and the known photochemistry of related compounds.

Aromatic System Reactions: The extensive phenyl and pyrazole ring systems are strong chromophores that absorb UV light. This absorption can lead to the formation of excited states, which may then undergo various reactions, including ring-opening, rearrangement, or the formation of reactive radical species.

Benzyl Group Cleavage: The single bond connecting the benzyl group to the pyrazole nitrogen (C-N bond) could be a point of weakness. Upon photoexcitation, homolytic cleavage could occur, generating a benzyl radical and a pyrazolyl radical, which could then participate in secondary reactions.

Hydroxyl Group Reactivity: The phenolic hydroxyl group can also influence photochemical pathways. It may be involved in photo-oxidation processes or influence the electronic state of the aromatic system, potentially leading to the formation of quinone-like degradation products.

Photoinduced Processes and Potential as Photoactive Materials

The study of the photoinduced processes of this compound and its potential as a photoactive material is an area of growing interest, although specific research on this particular compound remains limited. The inherent photochemical properties of the pyrazole core, coupled with the influence of its substituents, suggest a potential for various light-induced phenomena.

Photochemical Behavior and Excited-State Dynamics

Upon absorption of ultraviolet (UV) or visible light, molecules like this compound are promoted to an electronically excited state. The subsequent decay pathways from this excited state determine the photophysical and photochemical properties of the compound. These pathways can include radiative processes such as fluorescence and phosphorescence, as well as non-radiative processes like internal conversion, intersystem crossing, and photochemical reactions.

For pyrazole derivatives, the nature and position of substituents on the pyrazole ring, as well as the surrounding solvent environment, can significantly influence their photophysical properties. For instance, studies on other pyrazole derivatives have shown that electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics. mdpi.comresearchgate.net

Potential as Photoactive Materials

The structural features of this compound suggest its potential application in various photoactive materials. The extended π-conjugation provided by the phenyl and benzyl groups can lead to interesting optical and electronic properties.

Photochromism: Some pyrazolone (B3327878) derivatives have been investigated for their photochromic properties, where the molecule undergoes a reversible transformation between two isomers with different absorption spectra upon irradiation with light. This phenomenon is often attributed to a photoinduced keto-enol tautomerism or other intramolecular rearrangements. While not explicitly demonstrated for this compound, the presence of the hydroxyl group suggests the possibility of such photoinduced transformations.

Fluorescent Probes and Sensors: The fluorescence of pyrazole derivatives can be sensitive to the local environment, such as solvent polarity, pH, and the presence of metal ions. This sensitivity makes them potential candidates for the development of fluorescent probes and sensors. The emission properties of this compound could potentially be modulated by interactions with specific analytes, leading to a detectable change in the fluorescence signal.

The following table summarizes the potential photoinduced processes and applications of this compound based on the general behavior of related pyrazole compounds. It is important to note that this is a projection and requires experimental validation.

| Photoinduced Process/Property | Potential Application | Influencing Factors |

| Fluorescence | Fluorescent Probes, Organic Light-Emitting Diodes (OLEDs) | Substituents, Solvent Polarity, pH |

| Photoisomerization | Molecular Switches, Optical Data Storage | Substituents, Wavelength of Light |

| Intersystem Crossing | Photosensitizers in Photodynamic Therapy | Heavy Atoms, Molecular Geometry |

| Energy Transfer | Light-Harvesting Systems, Photoredox Catalysis | Donor-Acceptor Distance and Orientation |

Further experimental and theoretical investigations are necessary to fully elucidate the photoinduced processes of this compound and to realize its potential as a photoactive material. Techniques such as steady-state and time-resolved fluorescence spectroscopy, transient absorption spectroscopy, and advanced computational modeling will be crucial in uncovering the detailed photophysical and photochemical pathways of this compound.

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements for 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol

Future advancements in the synthesis of this compound could focus on the development of more efficient, atom-economical, and environmentally benign methodologies. This could involve the exploration of one-pot multicomponent reactions, which have gained popularity for the synthesis of diverse pyrazole (B372694) derivatives. mdpi.com The use of novel catalytic systems, such as immobilized enzymes or metal-organic frameworks, could also offer pathways to highly regioselective and stereoselective syntheses. nih.govacs.org

The characterization of this compound would rely on a suite of spectroscopic techniques. The anticipated data from these analyses are crucial for confirming the molecular structure and purity of the compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl (B1604629) and phenyl groups, a singlet for the methylene (B1212753) protons of the benzyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the phenyl and benzyl substituents, and the carbon bearing the hydroxyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic moieties, C=N and C=C stretching of the pyrazole ring, and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns that can help elucidate the structure. |

| X-ray Crystallography | Would provide unambiguous confirmation of the molecular structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. |

Future research in characterization could involve more advanced techniques to probe the compound's properties. For instance, solid-state NMR could provide insights into the local environment of the atoms in the crystal lattice.

Emerging Research Avenues in Reactivity and Functionalization

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents it bears. The C4 position of the pyrazole ring is often susceptible to electrophilic substitution reactions. For this compound, the hydroxyl group at the C4 position is expected to be a key site for functionalization.

Emerging research in the reactivity of this compound could explore a variety of transformations to generate a library of novel derivatives. One promising area is the functionalization of the C4 position through reactions like thio- or selenocyanation, which has been demonstrated for other 4-unsubstituted pyrazoles. beilstein-journals.orgnih.gov This would involve the electrophilic addition of a thio- or selenocyanogen (B1243902) source to the pyrazole ring. beilstein-journals.org

The hydroxyl group itself offers a rich platform for derivatization. Reactions such as etherification, esterification, and conversion to other functional groups could be explored. These modifications would not only alter the steric and electronic properties of the molecule but could also introduce new functionalities for applications in various fields.

Future research could also investigate the participation of this compound in cycloaddition reactions, leveraging the pyrazole ring as a diene or dienophile, to construct more complex heterocyclic systems. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic rings, could also be explored to introduce a formyl group at a suitable position on the pyrazole or one of the phenyl rings, providing a handle for further synthetic transformations. mdpi.comsemanticscholar.org

Future Directions in Computational Studies and Advanced Material Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural and electronic properties of molecules. researchgate.netresearchgate.net For this compound, DFT calculations could provide valuable insights into its molecular geometry, electronic structure, and reactivity. nih.gov

Future computational studies could focus on several key areas:

Tautomerism and Conformational Analysis: Investigating the relative stabilities of different tautomeric forms and conformers of the molecule in various solvents. nih.gov

Reactivity Indices: Calculating parameters such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack.

Spectroscopic Predictions: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Molecular Docking: If the compound is explored for biological applications, molecular docking studies could predict its binding affinity and mode of interaction with specific biological targets. researchgate.net

The unique combination of aromatic rings and a polar hydroxyl group in this compound suggests potential applications in the field of advanced materials. Pyrazole derivatives are known to be valuable building blocks for functional materials, including those used in organic light-emitting diodes (OLEDs) and polymers. nbinno.com

Future research into the material applications of this compound could explore:

Luminescent Properties: Investigating its potential as a fluorescent or phosphorescent material for use in OLEDs or as a chemical sensor.

Non-linear Optical (NLO) Properties: The extended π-system of the molecule could give rise to interesting NLO properties, making it a candidate for applications in optoelectronics.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group could act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or porous properties.

Q & A

Basic: What are the established synthetic routes for 1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between benzyl hydrazine derivatives and diketones or via cyclization of substituted hydrazines with β-keto esters. For example, pyrazole derivatives are often prepared by refluxing precursors in polar aprotic solvents like DMF with potassium carbonate as a base . Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometry of substituents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%) and purity (>95%) .

Advanced: How do structural modifications (e.g., substituent position) influence the compound’s bioactivity?

Substituents on the phenyl or benzyl groups significantly alter biological activity. For instance:

- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antibacterial activity by increasing electrophilicity .

- Bulky substituents (e.g., biphenyl) may reduce solubility but improve binding affinity to enzyme active sites, as observed in sulfonamide derivatives targeting carbonic anhydrase .

Comparative studies using analogs (e.g., 3,5-dimethyl vs. 3,5-diphenyl) show that steric hindrance and electronic effects dictate interactions with bacterial enzymes (e.g., DNA gyrase) .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): Confirms regiochemistry and substituent positions. For example, pyrazole protons resonate at δ 6.5–7.5 ppm, while benzyl protons appear as a singlet near δ 5.2 ppm .

- X-ray crystallography: Resolves crystal packing and dihedral angles (e.g., N1–C4–C5–N2 torsion angles ≈ 177°, indicating planarity) .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 352.14) .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Contradictions often arise from assay variability (e.g., Gram-positive vs. Gram-negative bacterial strains) or solvent effects. For example:

- Compound 22 in showed potent activity against S. aureus (MIC = 12.5 µg/mL) but weaker effects on E. coli (MIC = 50 µg/mL). This discrepancy may stem from differences in bacterial membrane permeability.

- Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Dose-response curves and statistical validation (e.g., ANOVA) reduce false positives .

Advanced: What computational methods are effective for predicting pharmacological mechanisms?

- Molecular docking (AutoDock/Vina): Models interactions with targets like DNA gyrase (PDB: 1KZN). Pyrazole derivatives with -Cl substituents show stronger hydrogen bonding (ΔG ≈ -8.2 kcal/mol) .

- QSAR studies: Correlate logP values (<3.5) with enhanced membrane permeability. Hammett constants (σ) predict electron-withdrawing effects on activity .

- DFT calculations: Optimize geometries (B3LYP/6-31G*) to assess stability and frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.1 eV) .

Basic: How should researchers handle solubility challenges during in vitro assays?

The compound’s hydrophobicity (logP ≈ 4.2) necessitates solubilization in DMSO (≤1% v/v) or β-cyclodextrin complexes. Sonication (30 min) and warm water baths (40°C) improve dispersion. For cell-based assays, confirm solvent biocompatibility via MTT assays .

Advanced: What strategies validate the compound’s anti-inflammatory or anticancer mechanisms?

- ROS scavenging assays: Use DCFH-DA probes to quantify antioxidant activity (IC₅₀ values < 50 µM) .

- Apoptosis assays (Annexin V/PI): Test dose-dependent cytotoxicity in cancer cell lines (e.g., Dalton’s lymphoma ascites cells) .

- Western blotting: Monitor biomarkers like caspase-3 or NF-κB to confirm pathways .

Basic: What safety protocols are essential for handling this compound?

- Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Use fume hoods due to potential respiratory irritancy (unpublished LC₅₀ data).

- Store in amber vials at 4°C under inert gas (N₂) to prevent oxidation .

Advanced: How can crystallographic data guide derivative design?

Crystal structures (e.g., CCDC 857326) reveal intermolecular interactions:

- π-π stacking (3.8 Å) stabilizes the lattice.

- Hydrogen bonds (O–H···N, 2.1 Å) enhance solubility in polar solvents.

Modify substituents to mimic these interactions, improving bioavailability .

Advanced: What are the limitations of current SAR studies, and how can they be addressed?

Limitations include overreliance on in vitro data and limited in vivo pharmacokinetic profiling. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.